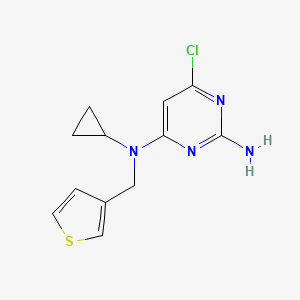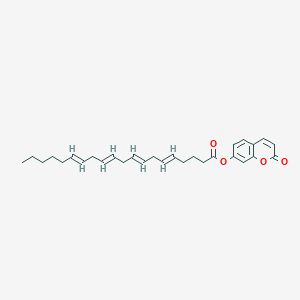
2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate is a compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with the corresponding acyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The crude product is then purified by flash chromatography to obtain the desired compound .
Chemical Reactions Analysis
2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chromen-2-one moiety can be modified with different substituents.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play a role in various physiological processes. The polyunsaturated fatty acid chain may also contribute to the compound’s biological activity by modulating lipid metabolism and signaling pathways.
Comparison with Similar Compounds
2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate can be compared with other chromen-2-one derivatives, such as:
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has a similar chromen-2-one structure but with a different acyl group, leading to distinct biological activities.
2-Oxo-2H-chromen-7-yl 6-O-Beta-D-xylopyranosyl-Beta-D-glucopyranoside: This derivative contains a glycoside moiety, which imparts different solubility and biological properties.
The uniqueness of this compound lies in its combination of a chromen-2-one core with a polyunsaturated fatty acid chain, offering a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C29H36O4 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
SFTGFGOBCQCZDY-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


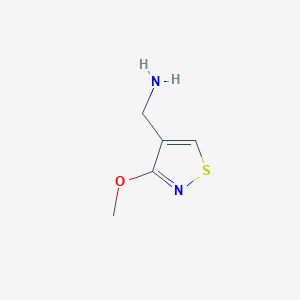
![Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B13347032.png)
![2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13347034.png)

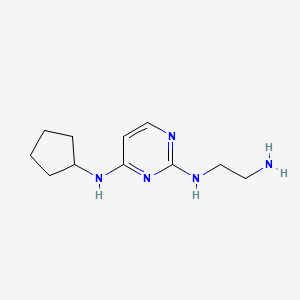

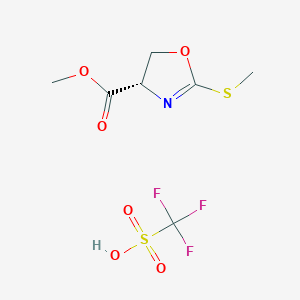
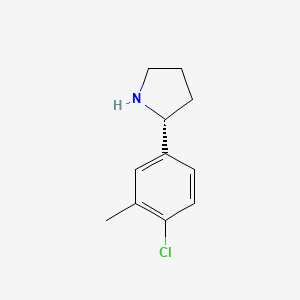
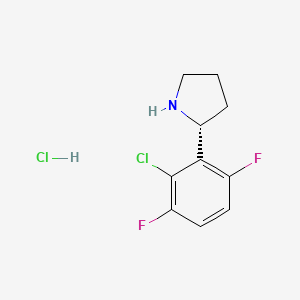
![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)
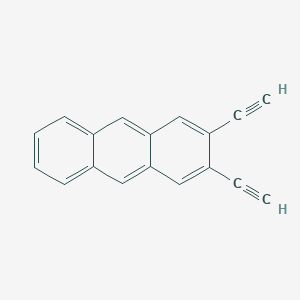
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)
